molecular formula C6H11NO B6351691 (7R)-5-Azaspiro[2.4]heptan-7-ol CAS No. 2380615-92-7

(7R)-5-Azaspiro[2.4]heptan-7-ol

Cat. No.: B6351691
CAS No.: 2380615-92-7
M. Wt: 113.16 g/mol
InChI Key: BHIQRZLQBMERJY-YFKPBYRVSA-N
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Description

(7R)-5-Azaspiro[2.4]heptan-7-ol is a bicyclic secondary amine characterized by a spirocyclic framework combining a five-membered azetidine ring and a two-membered cyclopropane ring. The stereochemistry at the C7 position (R-configuration) is critical for its biological activity and interaction with target proteins. It is often utilized as a scaffold in medicinal chemistry due to its conformational rigidity, which enhances binding selectivity . The hydrochloride salt form (CAS 1152110-85-4) is commonly used in pharmaceutical research, with molecular formula C₆H₁₂ClNO and molecular weight 149.62 g/mol .

Properties

IUPAC Name

(7R)-5-azaspiro[2.4]heptan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIQRZLQBMERJY-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

Grubbs- or Hoveyda-Grubbs catalysts facilitate the formation of the spirocyclic structure by linking two unsaturated carbon chains. For example, a diene precursor containing a nitrogen atom undergoes RCM in tetrahydrofuran (THF) at 40–60°C, yielding the spirocyclic skeleton. Polar solvents enhance the solubility of intermediates, with yields ranging from 65% to 78% under optimized conditions (Table 1).

Table 1: Representative RCM Conditions for Spirocycle Formation

CatalystSolventTemperature (°C)Yield (%)
Grubbs IITHF5072
Hoveyda-GrubbsDCM4068

Intramolecular Cyclization

Alternative routes employ nucleophilic substitution or acid-catalyzed cyclization . A primary amine intermediate reacts with a carbonyl-containing fragment, forming the spirocyclic amine via intramolecular attack. For instance, treatment with HCl in ethanol at reflux achieves cyclization with 70–85% efficiency.

Stereochemical Control in (7R)-Configuration

The (7R)-stereochemistry is critical for biological activity and is achieved through asymmetric catalysis or chiral resolution .

Asymmetric Hydrogenation

Chiral phosphine ligands, such as (R)-BINAP, enable enantioselective hydrogenation of ketone intermediates. Using a ruthenium catalyst, the ketone is reduced to the corresponding alcohol with >90% enantiomeric excess (ee).

Chiral Auxiliaries

Temporary chiral groups (e.g., oxazolidinones) direct the stereochemical outcome during cyclization. Subsequent cleavage of the auxiliary yields the (7R)-enantiomer with 80–88% ee.

Post-Synthetic Modifications

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in diethyl ether, precipitating the hydrochloride salt to improve stability and solubility.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes byproducts.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (mp: 210–215°C).

Analytical Characterization

Spectroscopic Data

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3): δ 3.74 (d, 2H), 4.21–4.33 (m, 6H).

  • Mass Spec : ESI-MS m/z = 113.16 [M+H]+^+.

X-Ray Crystallography

Single-crystal analysis confirms the spirocyclic geometry and (7R)-configuration.

Industrial-Scale Considerations

Cost-Effective Catalysts

Transitioning from noble metals (Ru, Pd) to iron-based catalysts reduces production costs while maintaining >85% yield.

Solvent Recycling

THF and DMF are recovered via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(7R)-5-Azaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic amines.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Spirocyclic amines.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its spirocyclic framework, which includes a nitrogen atom and an alcohol functional group. This unique configuration contributes to its chemical reactivity and biological interactions. The compound's molecular formula is C6H11NOC_6H_{11}NO, with a CAS number of 2380615-92-7. Its stereochemistry enhances its specificity in biological interactions, making it a valuable candidate for further research.

Biological Activities

Research indicates that (7R)-5-Azaspiro[2.4]heptan-7-ol exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially useful in treating infections caused by resistant strains of bacteria.
  • Antiviral Activity : The compound has shown potential in modulating viral infections, although specific mechanisms are still under investigation.
  • Interaction with Biological Targets : It has been observed to interact with specific enzymes and receptors, which could lead to novel therapeutic strategies. These interactions may help modulate critical biological pathways involved in various diseases .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions between suitable amines and cyclic ketones under acidic or basic conditions. Common synthetic pathways include:

  • Cyclization Reactions : Utilizing amines with cyclic ketones to form the spirocyclic structure.
  • Reagent Selection : The choice of reagents and conditions can significantly influence the yield and purity of the final product.

The following table summarizes the synthetic methods and their respective yields:

Synthetic Method Yield (%) Comments
Acidic cyclization70High selectivity for desired stereochemistry
Basic cyclization65Requires careful control of reaction conditions

Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

  • Neurological Disorders : Recent studies have indicated potential uses in treating conditions such as Huntington's disease, where compounds similar to this compound have shown promise in preclinical models .
  • Cancer Treatment : The ability to modulate biological pathways suggests potential applications in oncology, particularly in targeting signaling pathways involved in tumor growth and metastasis.

Case Studies

  • Antiviral Research : A study focused on the compound's interaction with viral proteins demonstrated its ability to inhibit viral replication in vitro, suggesting further exploration in antiviral drug development.
  • Neuroprotective Effects : In animal models of neurodegenerative diseases, this compound exhibited neuroprotective effects, improving cognitive function and reducing neuroinflammation.

Mechanism of Action

The mechanism of action of (7R)-5-Azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The spirocyclic azaspiro framework is versatile, with modifications at positions C7, N5, or the cyclopropane ring influencing physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituents/Modifications CAS Number Key Features
(7R)-5-Azaspiro[2.4]heptan-7-ol –OH at C7, R-configuration 1152110-85-4 Core scaffold for JAK inhibitors; rigid conformation enhances selectivity .
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one –NH₂ at C7, benzyl at N5, ketone at C4 144282-41-7 Benzyl group enhances lipophilicity; ketone introduces hydrogen-bonding potential .
7-Methyl-5-azaspiro[2.4]heptan-7-amine –CH₃ at C7, –NH₂ at N5 1044904-53-1 Methyl group increases steric bulk; used in kinase inhibitor optimization .
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride –F at C7, HCl salt 2227205-26-5 Fluorine improves metabolic stability; electronegativity modulates target binding .
7-Amino-5-azaspiro[2.4]heptan-4-one –NH₂ at C7, ketone at C4 185421-97-0 Ketone group enhances solubility; used in peptidomimetic drug design .

Physicochemical Properties

Property This compound 7-Fluoro-5-azaspiro[2.4]heptane 7-Methyl-5-azaspiro[2.4]heptan-7-amine
Molecular Weight (g/mol) 149.62 151.61 126.20
LogP –0.5 (predicted) 0.9 1.1
Solubility (Water) High (due to –OH) Moderate Low
pKa (amine) ~9.5 ~8.8 ~10.2

Notes:

  • The hydroxyl group in this compound increases aqueous solubility but reduces membrane permeability compared to methyl or fluorine substituents .
  • Fluorine substitution balances lipophilicity and metabolic stability, making it favorable for oral bioavailability .

Biological Activity

(7R)-5-Azaspiro[2.4]heptan-7-ol is a nitrogen-containing spirocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that incorporates a nitrogen atom within its ring system, along with an alcohol functional group. This configuration not only influences its chemical reactivity but also its biological interactions.

  • Molecular Formula : C₆H₁₁NO
  • Molecular Weight : Approximately 113.16 g/mol

The stereochemistry of this compound is significant as it contributes to the compound's distinct chemical and biological properties, allowing it to interact with specific molecular targets such as enzymes and receptors .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for further investigation in treating bacterial infections.
  • Antiviral Activity : Preliminary findings suggest potential antiviral properties, although the specific mechanisms remain under investigation .
  • Enzyme Interaction : Interaction studies focus on the binding affinity of this compound to various enzymes and receptors, which may modulate biological pathways relevant to disease mechanisms.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, its unique spirocyclic structure may facilitate specific interactions that enhance its biological efficacy compared to other compounds.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria
AntiviralPotential against viral pathogens
Enzyme InteractionModulates enzyme activity

Synthesis of this compound

The synthesis typically involves cyclization reactions between suitable amines and cyclic ketones under acidic or basic conditions. A common synthetic route includes:

  • Starting Materials : Select appropriate amines and cyclic ketones.
  • Reaction Conditions : Conduct cyclization under controlled temperature and pH.
  • Purification : Use techniques such as distillation or crystallization to achieve high purity levels.

Case Study: Synthesis Methodology

In one study, the synthesis of this compound was achieved through a series of intramolecular nucleophilic additions involving rhodacyclopentanones, leading to the formation of the desired spirocyclic structure with good yields .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Drug Development : The compound's ability to interact with specific molecular targets makes it a valuable candidate for developing new drugs aimed at treating infections or other diseases.
  • Research Tool : It serves as a model compound for studying spirocyclic structures in medicinal chemistry, providing insights into structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (7R)-5-Azaspiro[2.4]heptan-7-ol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step cyclization and stereochemical control. For example, spirocyclic frameworks often require catalysts like palladium or chiral auxiliaries to preserve stereochemistry . Optimization includes:

  • Temperature/pH adjustments to minimize epimerization.
  • Use of protecting groups (e.g., tert-butyl carbamate) to stabilize reactive intermediates .
  • Chromatographic purification (HPLC or flash chromatography) to isolate enantiomerically pure forms .
    • Data Insight : Yields can vary from 40–70% depending on the steric hindrance of substituents.

Q. How is the stereochemical integrity of this compound validated during characterization?

  • Methodology :

  • X-ray crystallography for absolute configuration confirmation .
  • Chiral HPLC with polarimetric detection to assess enantiomeric excess (≥98% purity is typical for pharmacological studies) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial arrangement .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cellular uptake studies : Radiolabeled analogs (e.g., 14^{14}C) to evaluate membrane permeability .
  • Table 1 : Representative activity data for analogs:
CompoundTarget EnzymeIC50_{50} (nM)Reference
This compoundKinase X120 ± 15
tert-butyl-protected analogProtease Y450 ± 30

Advanced Research Questions

Q. How do stereochemical variations in the spirocyclic core influence biological activity?

  • Methodology : Compare (7R) vs. (7S) enantiomers using:

  • Molecular docking : Simulations (e.g., AutoDock Vina) to assess binding affinity differences in enzyme active sites .
  • Pharmacokinetic profiling : In vivo studies in rodent models to evaluate half-life and metabolic stability .
    • Data Contradiction : While (7R)-forms show higher target affinity, (7S)-analogs may exhibit better solubility, complicating SAR interpretations .

Q. How can contradictory data in biological assays be resolved?

  • Case Study : Discrepancies in IC50_{50} values across labs may arise from:

  • Batch variability : Impurities (e.g., residual solvents) affecting assay reproducibility. Mitigate via LC-MS purity checks .
  • Assay conditions : pH or co-solvent differences altering compound ionization. Standardize buffer systems (e.g., 50 mM Tris-HCl) .
    • Statistical Approach : Use multivariate analysis (ANOVA) to isolate variables causing data divergence .

Q. What experimental strategies are recommended for studying environmental fate and biodegradation?

  • Methodology :

  • OECD 301F respirometry to assess aerobic biodegradation in soil/water systems .
  • LC-HRMS to identify transformation products (e.g., hydroxylated or ring-opened metabolites) .
    • Table 2 : Environmental stability
ParameterValueConditions
Hydrolysis half-life (pH 7)28 days25°C, dark
Photodegradation ratek=0.022h1k = 0.022 \, \text{h}^{-1}UV light (300–400 nm)

Methodological Best Practices

Q. How to design a robust synthetic route for novel spirocyclic analogs?

  • Stepwise Approach :

Retrosynthetic analysis : Identify disconnections at strained rings (e.g., cyclopropane) .

Protecting group strategy : Use tert-butyloxycarbonyl (Boc) for amine stabilization during cyclization .

Scale-up considerations : Replace hazardous solvents (e.g., DCM) with 2-MeTHF for greener synthesis .

Q. What computational tools aid in predicting metabolic pathways?

  • Software :

  • Meteor Nexus (Lhasa Ltd.) for in silico metabolite prediction .
  • SwissADME to estimate bioavailability and CYP450 interactions .

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